

# Validation of 1-Methylquinolinium methyl sulfate as a sustainable and green solvent alternative

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## Compound of Interest

Compound Name: 1-Methylquinolinium methyl sulfate

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## 1-Methylquinolinium Methyl Sulfate: A Prospective Evaluation as a Sustainable Solvent

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Potential Green Solvent Alternative

In the continuous pursuit of greener and more sustainable chemical processes, the role of the solvent is paramount. Traditional volatile organic solvents (VOCs) are often associated with significant environmental and health concerns. Ionic liquids (ILs) have emerged as a promising class of alternative solvents due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.<sup>[1][2][3]</sup> This guide provides a prospective validation of **1-Methylquinolinium methyl sulfate** as a sustainable and green solvent, particularly for applications in pharmaceutical research and development.

Due to the limited availability of direct experimental data for **1-Methylquinolinium methyl sulfate**, this guide leverages data from structurally similar quinolinium-based ionic liquids and established principles of green chemistry to build a case for its potential and to propose a framework for its experimental validation.

## Properties and Potential Advantages

**1-Methylquinolinium methyl sulfate** is an ionic liquid composed of a 1-methylquinolinium cation and a methyl sulfate anion. Its potential as a green solvent stems from the inherent

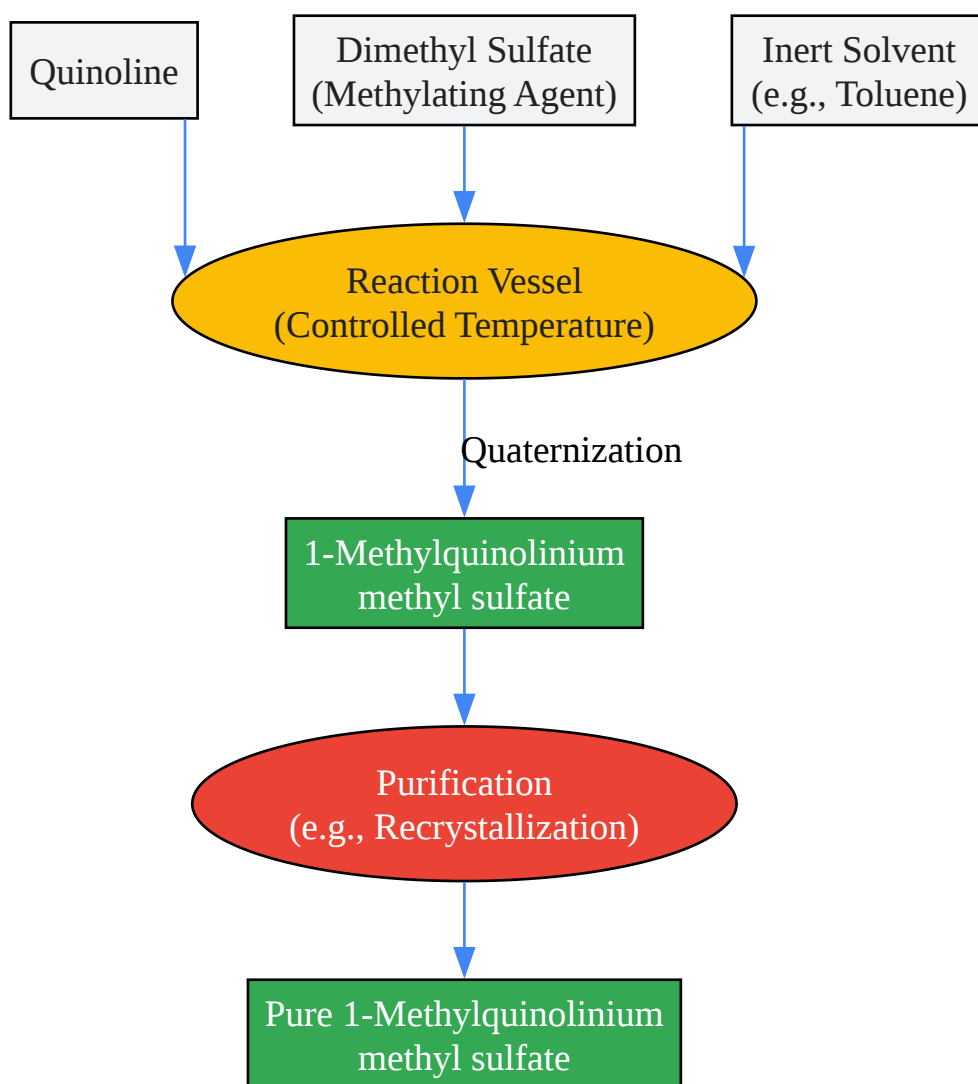
properties of ionic liquids, which can lead to cleaner and more efficient chemical processes.[1]  
[2] The properties of quinolinium-based ILs can be influenced by the alkyl chain length on the cation, suggesting that the methyl group in **1-Methylquinolinium methyl sulfate** could offer unique solubility characteristics.[4]

Table 1: Predicted Physicochemical Properties of **1-Methylquinolinium Methyl Sulfate** and Comparison with Common Solvents

Property	1-Methylquinolinium Methyl Sulfate (Predicted)	Dichloromethane (DCM)	Toluene	Acetonitrile	Water
CAS Number	38746-10-0	75-09-2	108-88-3	75-05-8	7732-18-5
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>4</sub> S	CH <sub>2</sub> Cl <sub>2</sub>	C <sub>7</sub> H <sub>8</sub>	C <sub>2</sub> H <sub>3</sub> N	H <sub>2</sub> O
Vapor Pressure	Negligible	High	High	High	Moderate
Boiling Point (°C)	High (High thermal stability)	39.6	110.6	81.6	100
Density (g/mL)	>1 (likely)	1.33	0.87	0.79	1.00
Solubility in Water	Likely soluble	Sparingly soluble	Insoluble	Miscible	-
Toxicity	Data needed (Quinoline derivatives can have ecotoxicity)[5]	Carcinogen, toxic	Toxic, flammable	Toxic, flammable	Non-toxic
Biodegradability	Data needed	Poor	Poor	Readily biodegradable	-

## Proposed Synthesis

A potential synthetic route for **1-methylquinolinium methyl sulfate** can be adapted from general methods for the synthesis of N-substituted quinolinium salts. One such method involves the reaction of quinoline with a methylating agent like dimethyl sulfate.



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Caption: Proposed synthesis of **1-Methylquinolinium methyl sulfate**.

## Experimental Protocol: Synthesis of 1-Methylquinolinium Methyl Sulfate

This protocol is a general guideline and requires optimization.

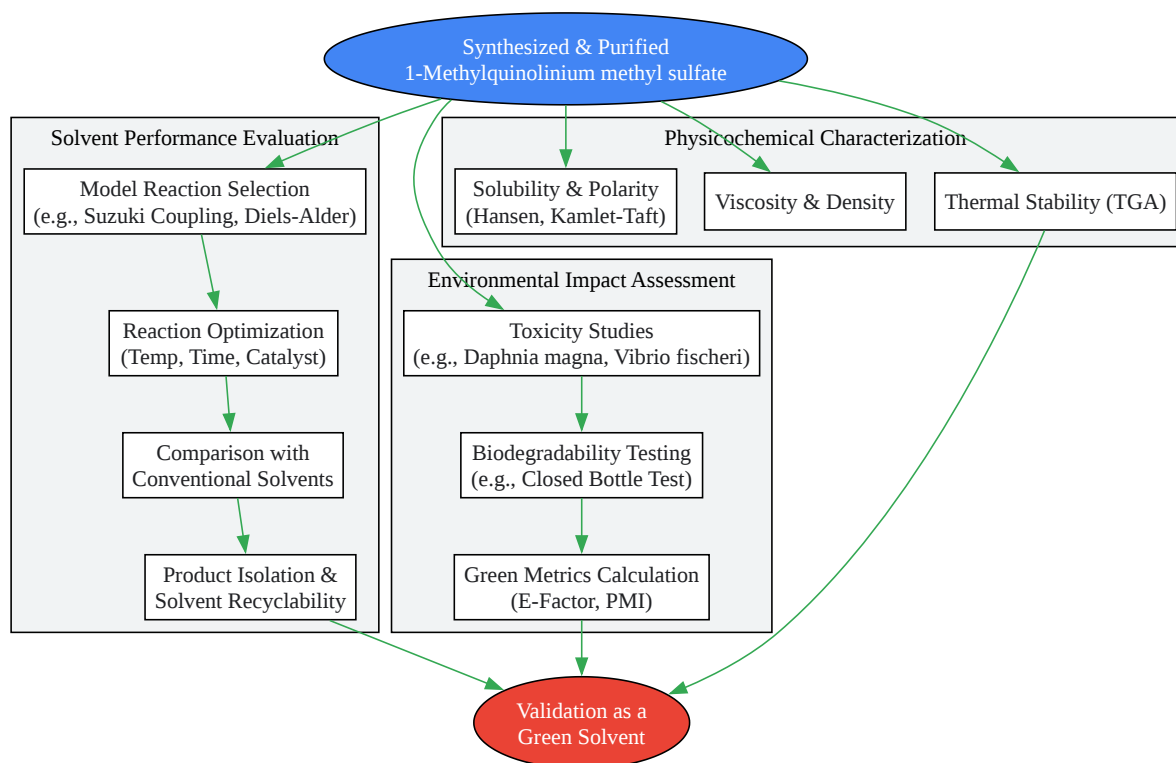
- Materials: Quinoline, dimethyl sulfate, inert solvent (e.g., toluene), crystallization solvent (e.g., ethanol/ether mixture).
- Procedure: a. Dissolve quinoline in the inert solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Slowly add an equimolar amount of dimethyl

sulfate to the solution. The reaction is exothermic and may require cooling to control the temperature. c. After the addition is complete, stir the mixture at a moderately elevated temperature (e.g., 60-80 °C) for several hours to ensure complete reaction. d. Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. e. Purify the crude product by recrystallization from a suitable solvent system to obtain pure **1-Methylquinolinium methyl sulfate**.

- Characterization: Confirm the structure and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

## Validation as a Green Solvent: Experimental Workflow

A systematic evaluation is necessary to validate the "green" credentials of **1-Methylquinolinium methyl sulfate**. This involves assessing its physicochemical properties, performance as a solvent in representative chemical transformations, and its environmental impact.



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Caption: Experimental workflow for validating a new green solvent.

## Comparative Performance and Green Metrics

The ultimate validation of **1-Methylquinolinium methyl sulfate** will depend on its performance in chemical reactions compared to traditional solvents. Key metrics of "greenness" should be employed for an objective comparison.

Table 2: Green Chemistry Metrics for Solvent and Process Evaluation

Metric	Description	Formula	Goal
Atom Economy	Efficiency of a reaction in converting reactant atoms to product atoms.	$(\text{MW of product} / \Sigma \text{ MW of reactants}) \times 100\%$	Maximize
E-Factor (Environmental Factor)	The mass ratio of waste to desired product. <a href="#">[6]</a>	$\text{Total waste (kg)} / \text{Product (kg)}$	Minimize (closer to 0)
Process Mass Intensity (PMI)	The ratio of the total mass of materials used to the mass of the final product. <a href="#">[6]</a>	$\text{Total mass in (kg)} / \text{Product mass (kg)}$	Minimize (closer to 1)
Solvent Intensity	The ratio of the mass of solvent used to the mass of the final product.	$\text{Mass of solvent (kg)} / \text{Product mass (kg)}$	Minimize

## Experimental Protocol: Evaluating Solvent Performance in a Model Reaction (e.g., Suzuki Coupling)

- **Reaction Setup:** In parallel, set up the Suzuki coupling of an aryl halide and a boronic acid in **1-Methylquinolinium methyl sulfate** and a conventional solvent (e.g., toluene/water). Use the same catalyst, base, reactants, and concentrations.
- **Monitoring:** Monitor the reaction progress in each solvent system using an appropriate analytical technique (e.g., GC-MS or LC-MS).
- **Work-up and Isolation:** After the reaction is complete, isolate the product from each reaction mixture. Note the ease of separation and the amount of additional solvent required for extraction and purification.
- **Yield and Purity:** Determine the yield and purity of the isolated product from each reaction.

- Solvent Recycling: Attempt to recover and reuse the **1-Methylquinolinium methyl sulfate** for subsequent reaction cycles. Assess the impact of recycling on reaction performance.
- Green Metrics Calculation: Calculate the E-Factor and PMI for the reactions in both solvent systems to quantitatively compare their environmental impact.

## Toxicity and Biodegradability: The "Green" Component

A truly "green" solvent must not only be efficient but also have a minimal negative impact on the environment and human health. While specific data for **1-Methylquinolinium methyl sulfate** is lacking, studies on related quinoline derivatives indicate that they can exhibit ecotoxicity.[5] Therefore, a thorough toxicological and biodegradability assessment is crucial.

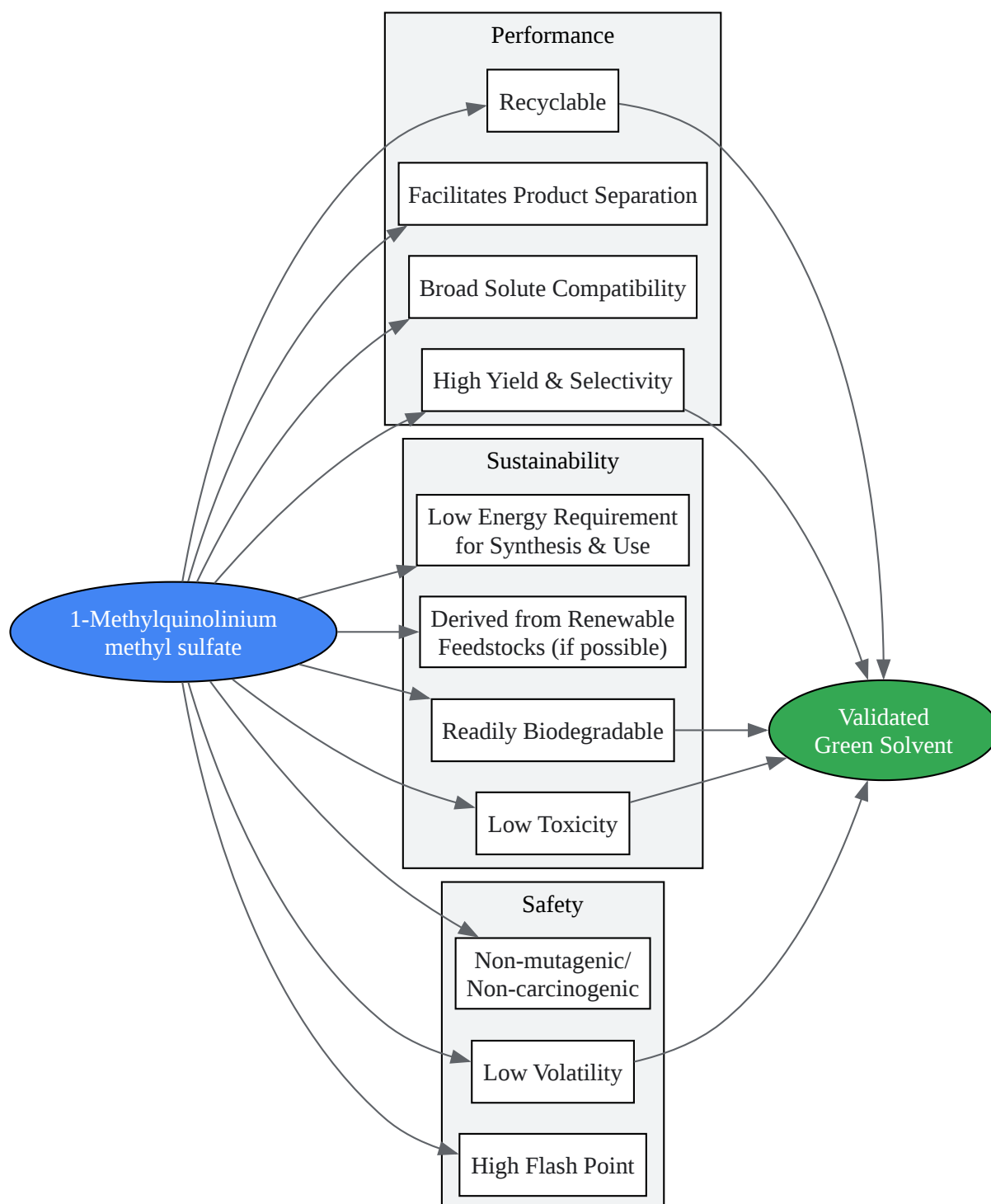
## Experimental Protocol: Preliminary Ecotoxicity and Biodegradability Assessment

- Acute Toxicity:
  - Daphnia magna Immobilization Test: Expose Daphnia magna to a range of concentrations of the ionic liquid and determine the EC50 value (the concentration that causes immobilization of 50% of the organisms).
  - Vibrio fischeri Luminescence Inhibition Assay: Measure the inhibition of luminescence of the bacterium Vibrio fischeri upon exposure to the ionic liquid to determine its acute toxicity.
- Biodegradability:
  - Closed Bottle Test (OECD 301D): Incubate a dilute solution of the ionic liquid with a microbial inoculum in a sealed bottle and measure the depletion of dissolved oxygen over 28 days. A significant oxygen depletion indicates biodegradation. Cholinium amino acid-based ionic liquids have shown promise in this area and can serve as a benchmark.[7][8][9]

## Logical Framework for Green Solvent Validation



The decision to adopt a new solvent should be based on a holistic assessment of its performance, safety, and environmental impact.



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Caption: Criteria for validating a green solvent.

## Conclusion

**1-Methylquinolinium methyl sulfate** represents a potential, yet unvalidated, candidate in the expanding toolbox of green solvents. Its ionic liquid nature suggests favorable properties such as low volatility and high thermal stability. However, this guide highlights the critical need for comprehensive experimental data to substantiate these claims.

Researchers and drug development professionals are encouraged to use the proposed experimental frameworks to systematically evaluate **1-Methylquinolinium methyl sulfate**. By comparing its performance against conventional solvents and rigorously assessing its environmental footprint, the scientific community can make an informed decision about its viability as a truly sustainable and green alternative. The path to greener chemistry is paved with such diligent and objective validation efforts.

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